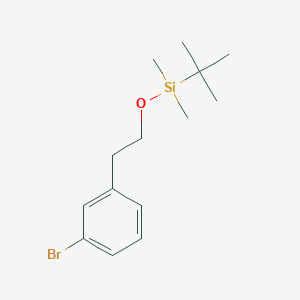

(3-Bromophenethoxy)(tert-butyl)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-10-9-12-7-6-8-13(15)11-12/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFLXGYDQUBZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467903 | |

| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249937-07-3 | |

| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Use of Silyl Ethers in Synthesis

An In-depth Technical Guide to the Synthesis of (3-Bromophenethoxy)(tert-butyl)dimethylsilane

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Alcohols, with their acidic proton and nucleophilic oxygen, are often incompatible with strongly basic or organometallic reagents.[2] To temporarily mask their reactivity, chemists employ protecting groups. Among the most versatile and widely used are silyl ethers, formed by replacing the alcoholic proton with a trialkylsilyl group.[2][3]

This guide provides a comprehensive technical overview of the synthesis of This compound (CAS 249937-07-3), a valuable intermediate where the primary alcohol of 3-bromophenethyl alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether.[4] We will delve into the rationale behind the choice of the TBDMS group, the reaction mechanism, a detailed experimental protocol, and methods for characterization.

Part 1: Synthetic Rationale and Design

The selection of a protecting group is dictated by its stability profile and the ease with which it can be selectively removed. The TBDMS group is a workhorse in organic chemistry for several key reasons:

-

Robust Stability: TBDMS ethers are stable across a wide pH range and are inert to many common reagents, including Grignard reagents, organolithiums, hydrides, and many oxidizing agents.[5] This stability is primarily due to the steric bulk of the tert-butyl group, which shields the silicon atom from nucleophilic attack.

-

Differential Lability: The stability of various silyl ethers to acidic hydrolysis follows the general trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[6] This predictable hierarchy allows for orthogonal deprotection strategies in complex molecules.[7]

-

Mild and Selective Cleavage: Despite their robustness, TBDMS ethers can be cleaved under very specific and mild conditions. The exceptional strength of the silicon-fluoride bond (Si-F) means that fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), are highly effective for deprotection, often leaving other functional groups untouched.[8]

The synthesis of this compound is a direct application of these principles, converting the precursor alcohol into a more versatile intermediate for subsequent transformations, such as cross-coupling reactions involving the aryl bromide.

Part 2: The Silylation Mechanism

The most common and reliable method for the formation of TBDMS ethers is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base and catalyst in an aprotic polar solvent like N,N-dimethylformamide (DMF).[9][10]

The reaction does not proceed by simple deprotonation of the alcohol followed by SN2 attack on the silyl chloride. Instead, imidazole plays a crucial catalytic role. It first attacks the electrophilic silicon atom of TBDMS-Cl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazolium chloride. This species is a much more potent silylating agent than TBDMS-Cl itself. The alcohol then attacks this activated intermediate to form the final silyl ether product, regenerating imidazole to continue the catalytic cycle.

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of this compound.

Reagent and Materials Summary

| Compound | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount |

| 3-Bromophenethyl alcohol | C₈H₉BrO | 201.06 | 10.0 (1.0) | 2.01 g |

| TBDMS-Cl | C₆H₁₅ClSi | 150.72 | 12.0 (1.2) | 1.81 g |

| Imidazole | C₃H₄N₂ | 68.08 | 25.0 (2.5) | 1.70 g |

| DMF (anhydrous) | C₃H₇NO | 73.09 | - | 20 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL |

| Deionized Water | H₂O | 18.02 | - | ~150 mL |

| Brine (sat. NaCl) | NaCl | 58.44 | - | ~50 mL |

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromophenethyl alcohol (2.01 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Dissolve the solids in anhydrous DMF (20 mL). Stir the solution with a magnetic stir bar until all solids have dissolved.

-

Reagent Addition: To the stirred solution, add tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) portion-wise at room temperature. A white precipitate (imidazolium chloride) may form.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting alcohol by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford this compound as a colorless oil.[11][12]

Part 4: Product Characterization

Confirmation of the product structure and purity is achieved through standard spectroscopic techniques. The following table summarizes the expected analytical data for the title compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3-7.0 (m, 4H, Ar-H), 3.81 (t, J = 7.0 Hz, 2H, -CH₂O-), 2.80 (t, J = 7.0 Hz, 2H, Ar-CH₂-), 0.89 (s, 9H, -C(CH₃)₃), 0.04 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~141.5 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-C-Br), 127.0 (Ar-CH), 122.5 (Ar-CH), 63.0 (-CH₂O-), 39.0 (Ar-CH₂-), 26.0 (-C(C H₃)₃), 18.4 (-C (CH₃)₃), -5.3 (-Si(CH₃)₂) |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₄H₂₃BrOSi [M+H]⁺: 315.0774; Found: 315.0771 |

| Appearance | Colorless Oil |

Part 5: Safety and Handling

-

3-Bromophenethyl alcohol: Irritant. Handle with gloves and eye protection.

-

TBDMS-Cl: Corrosive and moisture-sensitive. Reacts with water to release HCl. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Imidazole: Corrosive. Causes skin and eye burns. Handle with gloves and eye protection.

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact. Always use in a well-ventilated fume hood.

-

Ethyl Acetate / Hexanes: Highly flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a straightforward yet fundamentally important transformation that exemplifies the strategic use of silyl ether protecting groups. The Corey protocol provides a reliable and high-yielding route to the desired product. Proper understanding of the reaction mechanism, careful execution of the experimental procedure, and thorough characterization are essential for obtaining this versatile synthetic intermediate in high purity, ready for its application in more complex synthetic endeavors.

References

- Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. (n.d.).

- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether - Scribd. (n.d.).

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

- Conditions for removing TBDMS group in the presence of other protecting groups - Benchchem. (n.d.).

- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).

- 17.8: Protection of Alcohols - Chemistry LibreTexts. (2024).

- Silyl ether - chemeurope.com. (n.d.).

- Silyl ether - Wikipedia. (n.d.).

- Protection of alcohols (video) - Khan Academy. (n.d.).

- Alcohol Protecting Groups. (n.d.).

- An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis - Benchchem. (n.d.).

- How to removal of excess silyl ether reagent from reaction mixture? - ResearchGate. (2018).

- This compound | 249937-07-3 - Sigma-Aldrich. (n.d.).

- Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols - Benchchem. (n.d.).

- Protecting Groups For Alcohols - Master Organic Chemistry. (2015).

- This compound | 249937-07-3. (2023).

- TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. (n.d.).

- (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 - ChemicalBook. (2025).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. This compound | 249937-07-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

(3-Bromophenethoxy)(tert-butyl)dimethylsilane synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Bromophenethoxy)(tert-butyl)dimethylsilane

Introduction: The Strategic Role of Silyl Ethers in Synthesis

In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. Among the diverse arsenal of protecting groups, silyl ethers stand out for their versatility, ease of installation, and tunable stability. The tert-butyldimethylsilyl (TBDMS) ether, introduced by E.J. Corey in 1972, is one of the most widely employed protecting groups for alcohols due to its robust stability under a wide range of conditions and its clean, selective removal using fluoride ions or acidic conditions[1][2].

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. This is achieved by protecting the primary hydroxyl group of 3-bromophenethyl alcohol. The causality behind each experimental choice, from reagent selection to purification strategy, will be detailed to provide researchers with a self-validating and robust methodology.

Reaction Mechanism: The Silylation Pathway

The formation of a TBDMS ether from an alcohol and tert-butyldimethylsilyl chloride (TBDMSCl) is a classic example of nucleophilic substitution at a silicon center. The reaction is typically catalyzed by a nitrogenous base, most commonly imidazole, which plays a dual role in the process.

-

Activation of the Alcohol: Imidazole acts as a base, deprotonating the alcohol to form a more potent nucleophile, the corresponding alkoxide.

-

Formation of a Reactive Intermediate: Imidazole can also act as a nucleophile, attacking the TBDMSCl to form a highly reactive silyl-imidazole intermediate (N-tert-butyldimethylsilylimidazole)[1]. This intermediate is a superior silylating agent compared to TBDMSCl itself.

-

Nucleophilic Attack: The alkoxide (or the neutral alcohol) then attacks the electrophilic silicon atom of the reactive intermediate (or TBDMSCl directly), displacing the leaving group (imidazole or chloride) and forming the stable Si-O bond of the desired silyl ether[3]. The protonated imidazole byproduct is neutralized during the aqueous workup.

Caption: Dual mechanistic pathways for imidazole-catalyzed silylation.

Materials and Reagents

Proper preparation and handling of materials are critical for the success and safety of the synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the silylating agent.

| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |

| 3-Bromophenethyl alcohol | 28229-69-8 | 201.06 | Liquid, bp 107-110 °C/1 mmHg[4]. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | 150.72 | Flammable, corrosive solid, moisture sensitive[5][6]. |

| Imidazole | 288-32-4 | 68.08 | Corrosive solid, causes severe skin/eye burns[7][8]. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Volatile liquid, suspected carcinogen[9][10]. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid, solvent for extraction/chromatography. |

| Hexanes | 110-54-3 | 86.18 | Flammable liquid, solvent for chromatography. |

| Saturated aq. NaHCO₃ | - | - | Basic solution for workup. |

| Brine (Saturated aq. NaCl) | - | - | Used to break emulsions and dry organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |

Comprehensive Safety Protocol

Chemical synthesis requires strict adherence to safety protocols. The following hazards must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles, and nitrile gloves. Inspect gloves before use[11].

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood to avoid inhalation of volatile and corrosive substances[3][8].

-

Chemical Hazards:

-

tert-Butyldimethylsilyl chloride (TBDMSCl): Flammable solid and corrosive. Causes severe skin burns and eye damage[6][12]. It reacts with moisture, releasing acidic gas[5][12]. Keep away from heat and ignition sources. Handle under an inert atmosphere.

-

Imidazole: Corrosive and harmful if swallowed. Causes severe skin burns and eye damage[7][8]. May damage an unborn child[8]. Avoid creating dust.

-

Dichloromethane (DCM): A suspected carcinogen that may cause drowsiness or dizziness[10][13]. Exposure can lead to carbon monoxide poisoning[9]. Ensure adequate ventilation.

-

3-Bromophenethyl alcohol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation[14][15].

-

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing[7][16]. Seek immediate medical attention for burns from TBDMSCl or imidazole.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open[7][16]. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[14].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately[12][14].

-

Detailed Experimental Protocol

This protocol is based on the highly reliable Corey procedure, adapted for this specific substrate[1][17].

1. Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenethyl alcohol (1.0 equiv, e.g., 2.01 g, 10.0 mmol).

-

Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

-

Add anhydrous dichloromethane (DCM, ~0.2 M, 50 mL) via syringe. Stir at room temperature until the alcohol is fully dissolved.

2. Reagent Addition:

-

In a single portion, add imidazole (2.5 equiv, 1.70 g, 25.0 mmol) to the stirred solution. Stir until it dissolves completely.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv, 1.81 g, 12.0 mmol) portion-wise over 5 minutes. A white precipitate (imidazole hydrochloride) may form upon addition.

3. Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Ethyl Acetate in Hexanes. The product will have a higher Rf value than the starting alcohol. The reaction is typically complete within 2-12 hours[18].

4. Aqueous Work-up:

-

Once the starting material is consumed, quench the reaction by adding deionized water (25 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

5. Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to afford the pure this compound[18].

-

Combine the pure fractions and concentrate under reduced pressure to yield the final product, which should be a colorless liquid. The expected yield is typically high (>90%).

-

Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

| Component | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) |

| 3-Bromophenethyl alcohol | 201.06 | 1.0 | 10.0 | 2.01 |

| TBDMSCl | 150.72 | 1.2 | 12.0 | 1.81 |

| Imidazole | 68.08 | 2.5 | 25.0 | 1.70 |

| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for TBDMS protection.

Troubleshooting and Field Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material after 12 hours, ensure all reagents and the solvent were anhydrous. Moisture will consume the TBDMSCl. Adding a slight excess of TBDMSCl (0.1-0.2 equiv) can drive the reaction to completion. For very slow reactions, switching the solvent to anhydrous DMF can accelerate the rate, though it complicates the work-up due to its high boiling point[1][17][19].

-

Low Yield: Low yields are often attributed to loss during work-up or purification. Ensure thorough extraction from the aqueous layer. During chromatography, closely monitor fractions to avoid premature or late collection of the product.

-

Cleavage on Silica Gel: While TBDMS ethers are generally stable on silica gel, prolonged exposure to acidic silica can sometimes cause minor cleavage[20]. To mitigate this, the silica gel can be pre-treated with triethylamine, or chromatography can be performed swiftly.

Conclusion

The protection of 3-bromophenethyl alcohol as its tert-butyldimethylsilyl ether is a robust and high-yielding transformation essential for its use in further synthetic steps. The Corey protocol, utilizing TBDMSCl and imidazole, provides a reliable method characterized by mild reaction conditions and straightforward execution. By understanding the underlying mechanism and adhering to strict safety and experimental protocols, researchers can consistently achieve excellent results, enabling the successful advancement of complex synthetic campaigns.

References

- Benchchem. (n.d.). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem.

- Fisher Scientific. (2025, December 19).

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - tert-Butyldimethylsilyl chloride.

- ECHEMI. (n.d.).

- Echemi. (n.d.).

- Chemos GmbH&Co.KG. (2022, August 8).

- chemeurope.com. (n.d.). Silyl ether.

- NEB. (2025, April 8).

- Wikipedia. (n.d.). Silyl ether.

- BioMedica Diagnostics. (n.d.).

- ChemSupply Australia. (2023, September 25).

- Ricca Chemical Company. (2025, April 1).

- Carl ROTH. (n.d.).

- Carl ROTH. (n.d.).

- Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyldimethylsilyl chloride.

- Sigma-Aldrich. (n.d.). 3-Bromophenethyl alcohol 99.

- Biosynth. (2020, September 21). Safety Data Sheet - tert-Butyldimethylsilyl chloride.

- (2025, December 23).

- Sigma-Aldrich. (2013, March 19). Material Safety Data Sheet - tert-Butyldimethylsilyl chloride.

- Benchchem. (n.d.). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- Bartoszewicz, A., et al. (2008). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. Synlett.

- ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.

- Fisher Scientific. (n.d.).

- Khan Academy. (n.d.). Protection of alcohols (video).

- Fisher Scientific. (2024, February 16).

- Patschinski, P. (2015, July 27).

- Fisher Scientific. (2025, December 22).

- Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol.

- University of Rochester. (n.d.). Alcohol Protecting Groups.

- OpenOChem Learn. (n.d.). Protection of Alcohols.

- Sigma-Aldrich. (n.d.). (3-Bromopropoxy)-tert-butyldimethylsilane 97.

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Organic Chemistry Portal. (n.d.).

- Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups.

- Sigma-Aldrich. (n.d.). This compound.

- Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol.

- PubChem. (n.d.). (3-Bromophenoxy)(tert-butyl)dimethylsilane.

- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.

- ChemicalBook. (2025, July 24). (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE.

- ResearchGate. (2015, May 28). How to purify compound with TBDMS as a protective group?.

- ChemicalBook. (2023, April 23). This compound.

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3-Bromophenethyl alcohol 99 28229-69-8 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. echemi.com [echemi.com]

- 10. chemos.de [chemos.de]

- 11. angenechemical.com [angenechemical.com]

- 12. westliberty.edu [westliberty.edu]

- 13. riccachemical.com [riccachemical.com]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. neb.com [neb.com]

- 17. Silyl_ether [chemeurope.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Silyl ether - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of (3-Bromophenethoxy)(tert-butyl)dimethylsilane from 3-bromophenethyl alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Bromophenethoxy)(tert-butyl)dimethylsilane, a valuable silyl ether intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the strategic importance of hydroxyl group protection, the mechanism of silylation, a step-by-step experimental protocol for the title transformation, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide aims to be a self-validating system for the described protocol, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Imperative of Hydroxyl Group Protection

In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a unique challenge. Its inherent reactivity as a nucleophile and a proton donor can interfere with a wide array of desired transformations. Consequently, the temporary masking or "protection" of alcohols is a cornerstone of synthetic strategy. Among the diverse arsenal of protecting groups, silyl ethers have emerged as particularly versatile due to their ease of installation, stability under a range of reaction conditions, and facile, often selective, removal.[1][2]

The tert-butyldimethylsilyl (TBDMS) group, introduced by E.J. Corey, is one of the most widely employed silyl ethers.[3] Its steric bulk confers significant stability towards many reagents, yet it can be selectively cleaved under mild conditions, typically with a fluoride source.[1][3] The target molecule of this guide, this compound (CAS 249937-07-3), incorporates this robust protecting group onto a brominated phenethyl alcohol scaffold.[4][5] This structure is a valuable building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, while the protected hydroxyl group is shielded from unwanted reactivity.

This guide will provide a detailed protocol for the efficient synthesis of this compound from 3-bromophenethyl alcohol, emphasizing the practical and theoretical considerations that ensure a successful outcome.

The Silylation Reaction: Mechanism and Rationale

The conversion of an alcohol to a TBDMS ether is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The most common and reliable method is the Corey protocol, which utilizes imidazole as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][6]

The mechanism, while often depicted as a simple nucleophilic attack of the alcohol on the silicon center, is more nuanced. Imidazole plays a dual role. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Perhaps more importantly, it reacts with TBDMSCl to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[3] This intermediate is then readily attacked by the alcohol to form the desired silyl ether and regenerate imidazole, which can then continue the catalytic cycle. The formation of a stable imidazolium hydrochloride byproduct drives the reaction to completion.

Reaction Scheme:

The choice of DMF as a solvent is strategic. Its high polarity effectively dissolves the alcohol and the imidazole, while its aprotic nature prevents it from interfering with the reactive intermediates.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with each step and parameter chosen to maximize yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromophenethyl alcohol | ≥98% | Commercially Available | Ensure dryness before use. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥97% | Commercially Available | Handle in a fume hood; moisture sensitive. |

| Imidazole | ≥99% | Commercially Available | Store in a desiccator. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or dried solvent. |

| Diethyl ether (Et2O) | Anhydrous | Commercially Available | |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Prepared in-house | ||

| Brine (saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO4) | Commercially Available | ||

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For flash chromatography. |

| Hexane | ACS grade | Commercially Available | For flash chromatography. |

| Ethyl acetate | ACS grade | Commercially Available | For flash chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Procedure

The following diagram outlines the experimental workflow:

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromophenethyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous DMF (approximately 0.5 M concentration). Add imidazole (2.5 eq) and stir until fully dissolved.

-

Silylation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise or as a solution in a small amount of anhydrous DMF.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexane). The product spot should be significantly less polar than the starting alcohol.

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash successively with water (2x) and brine (1x) to remove DMF and residual imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2-5% ethyl acetate). The product is non-polar and should elute early.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization: Validating the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~0.9 ppm, 9H), dimethylsilyl group (singlet, ~0.05 ppm, 6H), the two methylene groups of the phenethoxy chain (triplets, ~2.8 and ~3.8 ppm, 2H each), and the aromatic protons. |

| ¹³C NMR | Resonances for the aliphatic carbons of the phenethoxy chain, the carbons of the TBDMS group, and the aromatic carbons, including the carbon bearing the bromine atom. |

| FT-IR (neat) | Absence of a broad O-H stretching band (~3300 cm⁻¹). Presence of strong Si-O-C stretching bands (~1100 cm⁻¹), C-H stretching bands (~2850-2960 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns will include the loss of the tert-butyl group. |

Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum for this compound is available, which can serve as a reference for experimental data.[5]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₃BrOSi |

| Molecular Weight | 315.33 g/mol |

| Appearance | Colorless oil |

Conclusion: A Robust and Reliable Synthesis

The protection of 3-bromophenethyl alcohol as its tert-butyldimethylsilyl ether is a straightforward yet crucial transformation for enabling further synthetic manipulations. The protocol detailed in this guide, based on the well-established Corey conditions, provides a reliable and high-yielding route to this compound. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology to their specific synthetic challenges. The comprehensive characterization data serves to validate the successful synthesis of this valuable intermediate, paving the way for its application in the development of novel molecules.

References

- BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. BenchChem.

- Chauvier, C., Godou, T., & Cantat, T. (n.d.).

- Faul, M. M., et al. (2004). Synthesis of indolo[6,7-a]pyrrolo[3,4-c]carbazoles 1, a new class of cyclin D1/CDK4 inhibitors. The Journal of Organic Chemistry, 69(9), 2967-2975.

-

Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. Reddit. Retrieved from [Link]

- Khan Academy. (n.d.). Protection of alcohols. Khan Academy.

- Chauvier, C., Godou, T., & Cantat, T. (n.d.).

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety. Retrieved from [Link]

- Gelest. (n.d.).

- PubMed. (n.d.). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. PubMed.

- Gelest. (n.d.).

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Retrieved from [Link]

- The Royal Society of Chemistry. (2013).

-

PubChem. (n.d.). dimethylsilane. PubChem. Retrieved from [Link]

- PubMed. (n.d.).

- Wikipedia. (n.d.). Silyl ether. Wikipedia.

Sources

- 1. (3-溴丙氧基)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 249937-07-3 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. General Silylation Procedures - Gelest [technical.gelest.com]

- 6. (3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Bromophenethoxy)(tert-butyl)dimethylsilane: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of contemporary drug discovery, particularly in the burgeoning fields of targeted protein degradation and selective hormone receptor modulation, the synthetic chemist's toolbox is ever-expanding with precisely functionalized building blocks. (3-Bromophenethoxy)(tert-butyl)dimethylsilane, a molecule of significant strategic value, has emerged as a key player. Its unique bifunctional nature, possessing a stable yet readily cleavable silyl ether and a reactive brominated aromatic moiety, positions it as an ideal linker precursor for the synthesis of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and Selective Estrogen Receptor Degraders (SERDs). This guide provides a comprehensive technical overview of its synthesis, purification, characterization, and pivotal applications, grounded in established chemical principles and supported by practical, field-proven insights.

Core Chemical Properties

This compound is an organosilicon compound valued for its dual reactivity. The tert-butyldimethylsilyl (TBDMS) ether group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions yet amenable to selective deprotection. The bromo-substituted phenyl ring provides a handle for various cross-coupling reactions or nucleophilic substitutions, enabling the covalent linkage to other molecular fragments.

| Property | Value | Reference(s) |

| CAS Number | 249937-07-3 | [1][2][3] |

| Molecular Formula | C₁₄H₂₃BrOSi | [2] |

| Molecular Weight | 315.33 g/mol | [2] |

| Appearance | Colorless to pale yellow oil (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate) | |

| Storage | Store in a cool, dry place under an inert atmosphere to prevent hydrolysis of the silyl ether. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through the silylation of 3-bromophenethyl alcohol. The following protocol is a self-validating system, designed for high yield and purity.

Experimental Protocol: Synthesis

Reaction: Protection of 3-bromophenethyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

3-Bromophenethyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)[4]

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromophenethyl alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Stir the solution at room temperature until all the imidazole has dissolved.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

-

Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Flash Column Chromatography

Rationale: Flash column chromatography is the preferred method for purifying the product, effectively removing unreacted starting materials and by-products such as tert-butyldimethylsilanol.[5][6]

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)[7]

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.[7]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The optimal solvent system should be determined by TLC beforehand, aiming for an Rf value of ~0.3 for the product.[7]

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Predicted NMR Data:

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.00 - 7.40 | m | 4H | Ar-H |

| -O-CH₂- | 3.80 - 3.90 | t | 2H | -O-CH₂-CH₂-Ar |

| -CH₂-Ar | 2.80 - 2.90 | t | 2H | -O-CH₂-CH₂-Ar |

| tert-Butyl Protons | ~0.90 | s | 9H | -C(CH₃)₃ |

| Dimethylsilyl Protons | ~0.05 | s | 6H | -Si(CH₃)₂ |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 120 - 142 | Ar-C |

| -O-CH₂- | ~65 | -O-CH₂-CH₂-Ar |

| -CH₂-Ar | ~40 | -O-CH₂-CH₂-Ar |

| tert-Butyl Carbon | ~26 | -C(CH₃)₃ |

| tert-Butyl Methyl Carbons | ~18 | -C(CH₃)₃ |

| Dimethylsilyl Carbons | ~ -5 | -Si(CH₃)₂ |

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its role as a versatile bifunctional linker precursor, particularly in the synthesis of PROTACs and SERDs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[8][9] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC.[10]

This compound serves as an excellent starting point for constructing the linker component. The bromo-aryl group can be coupled to a protein-of-interest (POI) ligand or an E3 ligase ligand via reactions such as Suzuki or Sonogashira cross-coupling, or nucleophilic aromatic substitution. The protected alcohol can then be deprotected and functionalized to attach the other ligand.

Caption: Logical workflow for the application of this compound in PROTAC synthesis.

Selective Estrogen Receptor Degrader (SERD) Synthesis

SERDs are a class of drugs that not only block the estrogen receptor (ER) but also induce its degradation.[11][12] This dual mechanism of action is particularly effective in treating endocrine-resistant breast cancers.[13] The design of oral SERDs often involves a core structure that binds to the ER, connected to a side chain that is responsible for inducing degradation.

This compound can be utilized to introduce the phenethoxy side chain onto a SERD scaffold. The bromo-functionality allows for coupling to the core, and the protected alcohol provides a site for further modification to optimize the degrader properties.

Conclusion: An Indispensable Tool for Medicinal Chemistry

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly assemble and optimize complex drug candidates. Its well-defined bifunctionality, coupled with straightforward and high-yielding synthesis, makes it an indispensable building block in the quest for novel therapeutics targeting protein degradation and hormone receptor modulation. As the fields of PROTACs and SERDs continue to evolve, the demand for such versatile and reliable synthetic intermediates will undoubtedly grow, solidifying the importance of this compound in the future of drug discovery.

References

-

This compound, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-(t-butyldimethylsilyloxymethyl)bromobenzene - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Flash Column Chromatography Guide - MIT OpenCourseWare. (n.d.). Retrieved January 17, 2026, from [Link]

-

Purification - Flash Chromatography - Interchim. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design and Synthesis of Basic Selective Estrogen Receptor Degraders (B-SERDs) for Endocrine Therapy Resistant Breast Cancer | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

tert-Butyldimethylsilyl chloride - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

(2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

(3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

- WO2021014386A1 - Selective estrogen receptor degrader - Google Patents. (n.d.).

-

Oral selective estrogen receptor degraders | DDDT - Dove Medical Press. (n.d.). Retrieved January 17, 2026, from [Link]

-

tert-BUTYLDIMETHYLSILANOL - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. interchim.fr [interchim.fr]

- 7. Purification [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

An In-depth Technical Guide to (3-Bromophenethoxy)(tert-butyl)dimethylsilane: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenethoxy)(tert-butyl)dimethylsilane, also known by its synonym dimethylsilane, is a bifunctional molecule of significant interest in contemporary medicinal chemistry and drug discovery.[1] Its unique structure, featuring a protected hydroxyl group and a reactive bromide on a phenethyl scaffold, positions it as a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, and its critical application in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃BrOSi | [1] |

| Molecular Weight | 315.33 g/mol | [2] |

| CAS Number | 249937-07-3 | [1] |

| Synonym | dimethylsilane | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Purity | Typically available at ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a standard silylation reaction of 2-(3-bromophenyl)ethan-1-ol. This procedure protects the hydroxyl group, rendering the bromide available for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(3-bromophenyl)ethan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-(3-bromophenyl)ethan-1-ol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. It also activates the TBDMSCl for nucleophilic attack.

-

Anhydrous Conditions: TBDMSCl is highly susceptible to hydrolysis. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the formation of silanols and ensure high yields of the desired product.

-

Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove unreacted starting materials, imidazole hydrochloride, and other water-soluble impurities.

-

Chromatographic Purification: This step ensures the removal of any remaining impurities and provides the final product with high purity, which is critical for its use in subsequent synthetic steps.

Spectroscopic Characterization (Predicted)

While specific, experimentally derived spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons (in the range of δ 7.0-7.5 ppm), the two methylene groups of the ethoxy chain (as triplets around δ 2.8 and 3.8 ppm), the tert-butyl group (a singlet at approximately δ 0.9 ppm), and the two methyl groups on the silicon atom (a singlet around δ 0.1 ppm).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the two aliphatic carbons of the ethoxy chain, and the carbons of the tert-butyl and dimethylsilyl groups.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Application in Drug Development: A Crucial Linker for PROTACs

The primary application of this compound in drug development is as a linker precursor in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The Role of Linkers in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its length, rigidity, and composition are critical for the proper orientation of the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[3]

This compound as a Linker Building Block

This compound is an ideal starting material for the synthesis of PROTAC linkers due to its bifunctional nature. The bromine atom serves as a reactive handle for attachment to one of the PROTAC ligands (either for the POI or the E3 ligase) through nucleophilic substitution. The protected hydroxyl group can be deprotected at a later stage to reveal a reactive hydroxyl group for conjugation to the second ligand.

Diagram of PROTAC Synthesis Strategy using this compound:

Caption: Synthetic strategy for a PROTAC utilizing this compound.

This modular approach allows for the systematic variation of the linker length and composition, which is a critical aspect of PROTAC optimization to achieve potent and selective protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not publicly available, general guidelines for handling similar organosilicon and brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly in the design and synthesis of PROTACs. Its bifunctional nature allows for its facile incorporation as a linker component, enabling the connection of protein-targeting and E3 ligase-recruiting ligands. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and a clear understanding of its properties and applications will empower researchers to effectively utilize this valuable building block in the development of novel therapeutics based on targeted protein degradation.

References

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.

- Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(34), 11498–11499.

- Itoh, Y., et al. (2010). Design, synthesis, and biological evaluation of a novel series of highly potent and orally active cIAP1 inhibitors. Journal of Medicinal Chemistry, 53(24), 8569–8585.

- Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 6.

- Kleiger, G., & Mayor, T. (2014). Perilous journey: a tour of the ubiquitin-proteasome system. Trends in Cell Biology, 24(6), 352-359.

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

- Scheepstra, M., et al. (2019). The Ubiquitin-Proteasome System as a Target for Cancer Therapy. Cancers, 11(7), 1021.

- Zhou, F., et al. (2018). Discovery of a Potent and Orally Bioavailable VHL-Based PROTAC Degrader of the Androgen Receptor. Journal of Medicinal Chemistry, 61(2), 462-481.

- Harmand, T. J., et al. (2017). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- Royal Society of Chemistry. (2017). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) Fluoride Exchange (SuFEx)

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

-

PubChem. dimethylsilane. [Link]

- Fisher Scientific. Safety Data Sheet: (2-Bromoethoxy)-tert-butyldimethylsilane.

- AFG Bioscience. Safety Data Sheet: (2-Bromoethoxy)-tert-butyldimethylsilane.

- Hughes, S. J., & Williamson, T. C. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 435-449.

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of (3-Bromophenethoxy)(tert-butyl)dimethylsilane

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound (3-Bromophenethoxy)(tert-butyl)dimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, outlines experimental protocols, and provides insights into the structural elucidation of this versatile silyl ether.

Introduction

This compound, with the chemical formula C14H23BrOSi and a molecular weight of 315.33 g/mol , is a valuable intermediate in organic synthesis.[1] Its structure incorporates a brominated aromatic ring, an ethyl ether linkage, and a bulky tert-butyldimethylsilyl (TBS) protecting group. The TBS group is frequently employed to protect alcohols due to its stability under a range of reaction conditions and its straightforward removal.[2][3] Accurate characterization of this molecule by spectroscopic methods is paramount for ensuring its purity and confirming its identity during multi-step synthetic sequences. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum, while the various proton and carbon environments give rise to a predictable set of signals in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| 3.85 | t | 2H | -O-CH₂- |

| 2.85 | t | 2H | Ar-CH₂- |

| 0.90 | s | 9H | -C(CH₃)₃ |

| 0.05 | s | 6H | -Si(CH₃)₂ |

Interpretation:

-

Aromatic Protons (δ 7.05-7.35): The four protons on the benzene ring will appear in the aromatic region. Due to the bromine substituent at the meta position, they will exhibit complex splitting patterns (doublets and triplets) or appear as a multiplet. The proton between the two substituents (at C2) is expected to be a singlet or a finely split triplet.

-

Methylene Protons (δ 3.85 and 2.85): The two methylene groups of the ethoxy chain will appear as triplets due to coupling with each other. The protons on the carbon attached to the oxygen (-O-CH₂-) are deshielded and thus appear at a higher chemical shift compared to the protons on the carbon attached to the aromatic ring (Ar-CH₂-).

-

tert-Butyl Protons (δ 0.90): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

Dimethylsilyl Protons (δ 0.05): The six equivalent protons of the two methyl groups on the silicon atom will also appear as a sharp singlet, typically at a very low chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | Ar-C |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~122 | Ar-C-Br |

| ~120 | Ar-CH |

| ~63 | -O-CH₂- |

| ~39 | Ar-CH₂- |

| ~26 | -C(CH₃)₃ |

| ~18 | -C(CH₃)₃ |

| ~ -5 | -Si(CH₃)₂ |

Interpretation:

-

Aromatic Carbons (δ 120-141): The six carbons of the benzene ring will appear in this region. The carbon attached to the bromine atom (Ar-C-Br) will be significantly shielded compared to the other aromatic carbons.

-

Aliphatic Carbons (δ -5 to 63): The methylene carbons of the ethoxy chain will appear in the mid-field region, with the carbon attached to the oxygen being the most deshielded. The carbons of the tert-butyl and dimethylsilyl groups will appear at high field, with the silicon-attached methyl carbons appearing at a characteristic negative chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common method.

Expected Fragmentation Pattern:

The mass spectrum will show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Fragment |

| 315/317 | [M]⁺ |

| 257/259 | [M - C(CH₃)₃]⁺ |

| 199/201 | [Br-C₆H₄-CH₂CH₂]⁺ |

| 183/185 | [Br-C₆H₄-CH₂]⁺ |

| 131 | [O-Si(CH₃)₂C(CH₃)₃]⁺ |

| 75 | [Si(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation of Fragmentation:

The fragmentation of silyl ethers is well-documented.[4][5] Common fragmentation pathways include:

-

Loss of a tert-butyl radical: The most prominent fragmentation is often the loss of a tert-butyl group ([M - 57]⁺) to form a stable silicon-containing cation.

-

Alpha-cleavage: Cleavage of the bond between the silicon atom and the oxygen atom can occur.

-

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes be observed.[4]

-

Benzylic cleavage: The bond between the two methylene carbons can break, leading to the formation of a stable benzylic cation.

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocols

To obtain high-quality NMR and MS data, the following experimental procedures are recommended.

NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and provides a clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Mass Spectrometry Data Acquisition

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern.

Conclusion

The comprehensive analysis of the NMR and mass spectrometry data presented in this guide provides a robust framework for the structural characterization of this compound. By understanding the expected spectral features and employing the detailed experimental protocols, researchers can confidently identify and assess the purity of this important synthetic intermediate. The principles and interpretation strategies discussed herein are broadly applicable to a wide range of silyl ethers and related brominated aromatic compounds, making this guide a valuable resource for the synthetic chemistry community.

References

-

Chem-Space. This compound. [Link]

-

Organic Chemistry Portal. TBS Protection. [Link]

- Kocienski, P. J. Protecting Groups. 3rd ed., Thieme, 2004.

-

Laulhé, S., et al. "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation." Journal of Mass Spectrometry, vol. 47, no. 6, 2012, pp. 719-27. [Link]

-

Harvey, D. J. "Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives." Mass Spectrometry Reviews, vol. 39, no. 1-2, 2020, pp. 105-211. [Link]

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.

Sources

- 1. This compound | 249937-07-3 [chemicalbook.com]

- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of (3-Bromophenethoxy)(tert-butyl)dimethylsilane: An In-depth Technical Guide for the Synthetic Chemist

Abstract

In the landscape of multi-step organic synthesis, the judicious selection and management of protecting groups are paramount to achieving target molecules with high fidelity. The tert-butyldimethylsilyl (TBDMS) ether stands as a stalwart guardian for hydroxyl functionalities, prized for its robust nature yet amenable to selective cleavage. This technical guide provides a comprehensive examination of the stability of a specific TBDMS ether, (3-Bromophenethoxy)(tert-butyl)dimethylsilane, under both acidic and basic conditions. By dissecting the interplay of steric and electronic factors, this document offers researchers, scientists, and drug development professionals a framework for predicting its reactivity and designing rational synthetic strategies. Detailed mechanistic insights and field-proven experimental protocols for deprotection are provided to empower the practicing chemist.

Introduction: The TBDMS Ether as a Cornerstone of Protecting Group Strategy

The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey and Venkateswarlu in 1972, revolutionized organic synthesis by offering a significant stability enhancement over the more labile trimethylsilyl (TMS) ethers. The formidable steric bulk of the tert-butyl group provides a kinetic shield to the silicon-oxygen bond, rendering it resilient to a wide array of reaction conditions, including many nucleophilic and basic environments. This stability, however, is not absolute and can be modulated, allowing for its selective removal in the presence of other functional groups.

This compound presents an interesting case study in TBDMS ether stability. The presence of the 3-bromophenyl group, remote from the silyl ether linkage, introduces an electronic perturbation that can influence the lability of the Si-O bond. Understanding this influence is critical for its effective utilization in complex synthetic endeavors.

Core Principles of TBDMS Ether Stability

The stability of a TBDMS ether is a multifactorial property governed by:

-

Steric Hindrance: The primary determinant of TBDMS ether stability is the steric congestion around the silicon atom. The bulky tert-butyl group physically impedes the approach of nucleophiles and protic species, thereby slowing the rate of cleavage.

-

Electronic Effects: The electronic nature of the substituents on both the silicon and the oxygen atom can influence the ease of Si-O bond cleavage. Electron-withdrawing groups on the silicon atom can increase its electrophilicity, making it more susceptible to nucleophilic attack.

-

Reaction Medium: The pH, temperature, and solvent composition of the reaction environment are critical parameters that dictate the rate of TBDMS ether cleavage.

Stability of this compound Under Acidic Conditions

TBDMS ethers are generally considered to be labile under acidic conditions. The mechanism of acid-catalyzed cleavage involves the initial protonation of the ether oxygen, which enhances the electrophilicity of the silicon atom and facilitates nucleophilic attack by water or other protic species.

Caption: Proposed mechanism for acid-catalyzed cleavage of this compound.

The 3-bromophenyl group in the target molecule exerts a modest electron-withdrawing effect through induction, as indicated by its positive Hammett constant (σ_m ≈ +0.39). This remote electronic influence is expected to have a minimal impact on the basicity of the ether oxygen and, consequently, on the rate of acid-catalyzed hydrolysis. Therefore, the stability of this compound under acidic conditions is predicted to be comparable to that of other primary alkyl TBDMS ethers.

Table 1: Representative Conditions for Acidic Deprotection of TBDMS Ethers

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |

| Acetic Acid/THF/H₂O (3:1:1) | - | Room Temp. | 12-24 h | Mild conditions, suitable for many substrates.[1] |

| 4M HCl in Dioxane | Dioxane | Room Temp. | 1-4 h | Stronger acid, faster deprotection. |

| p-Toluenesulfonic acid (catalytic) | Methanol | Room Temp. | 0.5-3 h | Effective for rapid deprotection. |

| Trifluoroacetic acid (TFA) | Dichloromethane | 0 - Room Temp. | < 1 h | Harsh conditions, may affect other acid-labile groups. |

Stability of this compound Under Basic Conditions

A key advantage of TBDMS ethers is their general stability towards basic conditions. They are resistant to hydrolysis by aqueous bases and are compatible with a wide range of base-mediated reactions, such as saponification of esters. Cleavage under basic conditions is possible but typically requires harsh conditions, such as elevated temperatures or the use of strong, non-aqueous bases.

The electron-withdrawing nature of the 3-bromophenyl group is not expected to significantly influence the stability of the TBDMS ether under basic conditions, as the mechanism of cleavage does not involve the development of significant positive charge adjacent to the aromatic ring.

Caption: Proposed mechanism for base-catalyzed cleavage of a TBDMS ether.

Table 2: Representative Conditions for Basic Deprotection of TBDMS Ethers

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |

| 1M NaOH | Methanol/Water | Reflux | > 24 h | Generally very slow for alkyl TBDMS ethers. |

| Potassium Carbonate | Methanol | Room Temp. | Largely stable | Often used for deprotection of more labile silyl ethers. |

| Lithium Hydroxide | THF/Water | Room Temp. - 50°C | Variable, often slow | Can be effective for some substrates. |

It is important to note that while the TBDMS ether itself is robust, other functional groups within the molecule may be sensitive to basic conditions.

Experimental Protocols

The following protocols are provided as a starting point for the deprotection of this compound. Optimization may be required for specific applications.

Synthesis of this compound

This protocol is based on the general procedure for the silylation of primary alcohols.

Materials:

-

3-(3-Bromophenyl)ethan-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-(3-Bromophenyl)ethan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Acidic Deprotection Protocol (Acetic Acid/THF/Water)

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a 3:1:1 mixture of acetic acid, THF, and water.

-

Stir the solution at room temperature and monitor the reaction by TLC.

-